(5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde with 3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. Its ability to interact with biological membranes and proteins makes it a valuable tool in biological research.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity is believed to be due to its ability to inhibit key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the phenyl group at the 3-position.
(5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidin-4-one: Lacks the sulfanylidene group.
Uniqueness
The presence of both the phenyl and sulfanylidene groups in (5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one contributes to its unique chemical and biological properties. These structural features enhance its reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C24H18N2O5S2 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18N2O5S2/c1-30-21-13-16(11-12-20(21)31-15-17-7-5-6-10-19(17)26(28)29)14-22-23(27)25(24(32)33-22)18-8-3-2-4-9-18/h2-14H,15H2,1H3/b22-14+ |
InChI Key |
OIQOABXPCXDBBT-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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